Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-9-6-7-13(8-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOQOABMCRMKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate typically involves the reaction of 4-piperidone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like methanol, and the mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate is unique due to its specific structural features and reactivity. The presence of the tert-butyl and ethyl groups, along with the oxo and carboxylate functionalities, imparts distinct chemical properties that make it valuable in various synthetic and research applications.
Biological Activity
Tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, case studies, and relevant research findings.
The synthesis of this compound typically involves the reaction of 4-piperidone with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is generally conducted in an organic solvent like methanol at room temperature, yielding the desired compound efficiently.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated IC50 values ranging from 0.75 μM to 4.7 μM against different cancer types, indicating strong antiproliferative activity . The mechanism involves interaction with tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 0.75 |
| Related Compound 3a | L1210 | 1.1 |
| Related Compound 3b | CEM | 4.7 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits significant inhibitory effects against various bacterial strains, although specific data on its efficacy compared to established antibiotics is still under investigation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Tubulin Inhibition : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase .
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, evidenced by increased markers of apoptosis in treated cell populations .
- Selective Toxicity : Notably, this compound exhibits selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells, indicating a favorable therapeutic index .
Case Studies and Research Findings
Several case studies have provided insights into the efficacy and safety profile of this compound:
- In Vitro Studies : Research involving various cancer cell lines has consistently shown that this compound can induce apoptosis effectively without significantly affecting normal cells .
- Molecular Docking Studies : Computational modeling has been utilized to predict the binding affinity of this compound with tubulin, confirming its potential as an effective tubulin inhibitor .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate, and what are the critical reaction conditions to consider?
The synthesis typically involves multi-step protocols, including piperidine ring formation, ketone introduction, and tert-butyl carbamate protection. Key steps include:
- Ring Construction : Cyclization of ethylenediamine derivatives with carbonyl compounds under acidic or basic conditions. For example, the use of cyclopropylamine and thiocyanate to form triazole intermediates, followed by piperidine ring closure .
- Ketone Formation : Oxidation of secondary alcohols or alkylation of enolates. The 3-oxo group is often introduced via oxidation with reagents like PCC or Dess-Martin periodinane under anhydrous conditions.
- Protection Strategy : The tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine, typically in dichloromethane at 0–20°C .
Critical Conditions : - Temperature control (e.g., low temps for Boc protection to prevent side reactions).
- Catalyst selection (e.g., DMAP for efficient Boc activation).
- Purification via column chromatography to isolate intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- NMR :
- ¹H NMR : Look for the tert-butyl singlet at ~1.4 ppm (9H) and the piperidine ring protons (e.g., 3-oxo group adjacent protons at 2.5–3.5 ppm). The ethyl group (4-position) appears as a triplet (~1.2 ppm) and quartet (~2.3 ppm) .
- ¹³C NMR : The carbonyl (C=O) of the 3-oxo group resonates at ~210 ppm, while the Boc carbonyl appears at ~155 ppm .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ketone and carbamate) and ~1250 cm⁻¹ (C-O of tert-butyl) confirm functional groups .
- MS : The molecular ion [M+H]⁺ should match the molecular weight (e.g., 255.3 g/mol). Fragmentation patterns include loss of the tert-butyl group (Δm/z = 57) and cleavage of the piperidine ring .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) if handling powders .
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and heat sources .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during multi-step synthesis?
- Catalyst Screening : Test bases like DMAP vs. triethylamine for Boc protection efficiency. DMAP often improves yields by 10–15% .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation steps, while dichloromethane minimizes side reactions during protection .
- Stoichiometry Adjustments : Use a 1.2:1 molar ratio of Boc₂O to amine to ensure complete protection without excess reagent .
- Purification : Employ flash chromatography with gradients (e.g., 5–20% ethyl acetate/hexane) to resolve intermediates.
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Validation via X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., piperidine chair vs. boat conformers) by determining the crystal structure. Software like SHELXL refines hydrogen-bonding networks and molecular geometry .
- DFT Calculations : Compare computed (B3LYP/6-31G*) ¹³C NMR shifts with experimental data. Discrepancies >5 ppm may indicate incorrect tautomer assignments .
- Solvent Effects : Simulate NMR spectra in explicit solvent models (e.g., DMSO) using Gaussian to account for shifts caused by polarity .
Q. In crystallographic studies, how do hydrogen-bonding patterns influence molecular packing, and what software tools are recommended?
- Hydrogen-Bond Analysis : The 3-oxo group often forms C=O···H-N interactions with adjacent piperidine NH groups, leading to layered or helical packing. Graph-set analysis (e.g., Etter’s notation) identifies motifs like R₂²(8) rings .
- Software Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
